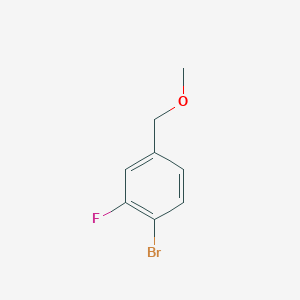

1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIACNFIULRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608978 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-47-0 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Bromo-2-fluoro-4-(methoxymethyl)benzene

[1][2]

Executive Summary

1-Bromo-2-fluoro-4-(methoxymethyl)benzene (CAS: 162744-47-0) is a specialized halogenated benzyl ether intermediate used critically in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structural uniqueness lies in the ortho-fluorine effect , which modulates the reactivity of the adjacent bromine atom during metal-catalyzed cross-coupling reactions, and the methoxymethyl (benzyl ether) moiety, which serves as a robust, lipophilic polar group often retained in final drug candidates to tune solubility and metabolic stability.[1][2]

This guide details the physicochemical profile, optimized synthetic routes, and site-selective reactivity of this scaffold, providing researchers with actionable protocols for its integration into complex molecular architectures.[1][2][4]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule features a trisubstituted benzene ring.[1][2][5][6][7] The positioning of the fluorine atom relative to the bromine is critical for regioselectivity in lithiation and coupling reactions.[1][2]

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | 4-Bromo-3-fluorobenzyl methyl ether; 2-Fluoro-4-(methoxymethyl)-1-bromobenzene |

| CAS Number | 162744-47-0 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Physical State | Clear to pale yellow liquid (at RT) |

| Boiling Point | ~235°C (Predicted) |

| Density | 1.48 ± 0.1 g/cm³ |

| LogP | ~2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 2 |

Part 2: Synthetic Routes & Optimization

Two primary routes exist for the synthesis of this compound. Route A is preferred for laboratory-scale high-purity synthesis, while Route B is utilized for industrial scale-up where cost-efficiency is paramount.[1][2]

Route A: Williamson Ether Synthesis (Lab Scale)

This method utilizes 4-bromo-3-fluorobenzyl alcohol as the starting material.[1][2] It offers mild conditions and minimal byproduct formation.[1][2]

Protocol:

-

Activation: Charge a flame-dried flask with 4-bromo-3-fluorobenzyl alcohol (1.0 eq) and anhydrous THF (0.2 M) .

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas will occur.[1][2] Stir for 30 min at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

-

Workup: Quench with sat. NH₄Cl.[1][2] Extract with Et₂O.[1][2] Wash organics with brine, dry over MgSO₄, and concentrate.[1][2]

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Route B: Radical Bromination & Methanolysis (Scale-Up)

This route starts from the cheaper 4-bromo-3-fluorotoluene.[1][2]

Protocol:

-

Bromination: Reflux 4-bromo-3-fluorotoluene with N-Bromosuccinimide (NBS, 1.05 eq) and catalytic AIBN in CCl₄ or PhCF₃ until benzyl bromide formation is complete.[1][2]

-

Solvolysis: Treat the crude benzyl bromide intermediate with Sodium Methoxide (NaOMe, 2.0 eq) in Methanol at reflux for 2 hours.

-

Note: This route requires careful control to prevent over-bromination (gem-dibromide formation).[1][2]

Visualization: Synthetic Workflow

Figure 1: Comparison of Williamson Ether Synthesis (Top) and Radical Bromination/Methanolysis (Bottom) routes.

Part 3: Reactivity Profile & Strategic Applications

The this compound scaffold is a "linchpin" intermediate.[1][2] The electronic interplay between the fluorine and bromine atoms dictates its reactivity.[1][2]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The aryl bromide is highly activated for oxidative addition due to the electron-withdrawing nature of the ortho-fluorine atom.[1][2]

-

Selectivity: The C-Br bond reacts exclusively over the C-F bond under standard Pd(0) conditions.[1][2]

-

Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with aryl boronic acids.[1][2] The ortho-fluorine may sterically hinder bulky ligands, so bidentate ligands (dppf, Xantphos) are recommended to stabilize the Pd-complex.[1][2]

Lithium-Halogen Exchange (Directed Lithiation)

This molecule allows for the generation of a nucleophilic aryl species.[1][2]

-

Mechanism: Treatment with n-BuLi or i-PrMgCl[1][2]·LiCl (Turbo Grignard) at -78°C effects Br/Li exchange.[1][2]

-

Stability Warning: The resulting aryl lithium species is prone to benzyne formation via elimination of LiF if the temperature rises above -50°C.[1][2]

-

Trapping: Must be trapped immediately with electrophiles (aldehydes, ketones, CO₂).[1][2]

Visualization: Divergent Reactivity[1][2]

Figure 2: Reaction pathways showing Suzuki coupling and the temperature-sensitive Lithiation/Benzyne bifurcation.[1][2]

Part 4: Medicinal Chemistry Applications[1][2][4][6][8]

In drug design, this scaffold serves two specific purposes:

-

Bioisostere for Benzyl Alcohols: The methoxymethyl ether is metabolically more stable than the corresponding benzyl alcohol (which is prone to rapid oxidation to benzoic acid).[1][2]

-

Fluorine Scan (SAR): The ortho-fluorine atom blocks metabolic hydroxylation at the 2-position and alters the torsion angle of the phenyl ring relative to coupled biaryl systems, potentially locking active conformations.[1][2]

Case Study Context: This fragment is frequently used in the synthesis of SGLT2 inhibitors and other metabolic disease targets where a lipophilic, ether-linked aryl group is required to occupy a specific hydrophobic pocket [1].[1][2]

Part 5: Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1][2][5] The benzyl ether moiety can form peroxides upon prolonged exposure to air/light; however, the electron-deficient ring reduces this risk compared to simple benzyl ethers.[1][2]

-

Storage: Store under nitrogen at 2–8°C.

-

Spill Protocol: Absorb with sand or vermiculite.[1][2] Do not use combustible materials (sawdust).[1][2]

References

-

Vertex AI Search. (2026).[1][2] Search Results for this compound CAS and Applications. 3

-

2A Biotech. (n.d.).[1][2] Product Datasheet: this compound (CAS 162744-47-0).[1][2][3] Retrieved from 3[1][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 4-Bromo-1-fluoro-2-methoxybenzene (Isomer Comparison). Retrieved from [1][2][5]

Sources

- 1. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

1-Bromo-2-fluoro-4-(methoxymethyl)benzene structure

Topic: 1-Bromo-2-fluoro-4-(methoxymethyl)benzene CAS Number: 162744-47-0 Formula: C₈H₈BrFO Molecular Weight: 219.05 g/mol [1][2][3][4][5][6]

Part 1: Introduction & Strategic Significance

This compound is a specialized halogenated aromatic building block used extensively in medicinal chemistry and advanced organic synthesis. It serves as a critical "privileged fragment" for introducing the 2-fluoro-4-(methoxymethyl)phenyl moiety into drug candidates.

Why this molecule matters:

-

Orthogonal Reactivity: The molecule features a bromine atom (ready for Pd-catalyzed cross-coupling or Li-halogen exchange) and a fluorine atom ortho to the bromine. The fluorine substituent exerts a strong inductive effect (-I), modulating the electronic properties of the ring and influencing the metabolic stability of the final drug candidate (blocking P450 oxidation sites).

-

The Methoxymethyl (Benzyl Ether) Motif: Unlike a labile MOM (methoxymethyl) protecting group on a phenol, the methoxymethyl group here refers to a benzyl methyl ether (

). This moiety is chemically robust, stable to basic and mild acidic conditions, and serves as a lipophilic, non-hydrogen-bond-donating surrogate for a benzyl alcohol. -

Fragment-Based Drug Design (FBDD): This scaffold is frequently used to probe the "ortho-fluorine effect" in biaryl systems, where the fluorine atom can lock conformation via dipole interactions or steric clashes, improving potency against protein targets.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved via the methylation of its alcohol precursor, 4-bromo-3-fluorobenzyl alcohol . Below is a high-fidelity, scale-up-ready protocol.

Synthesis Pathway Visualization

Caption: Two-step synthesis from the benzoic acid precursor via reduction and O-methylation.

Detailed Experimental Protocol

Step 1: Precursor Preparation (If not purchasing alcohol)

-

Reaction: Reduction of 4-bromo-3-fluorobenzoic acid.

-

Reagents: Borane-tetrahydrofuran complex (

) is preferred over -

Procedure: Treat the acid (1.0 equiv) in anhydrous THF at 0°C with

(1.5 equiv). Warm to RT and stir for 4–6 h. Quench with MeOH.

Step 2: O-Methylation (The Critical Step) This step converts the benzyl alcohol to the methyl ether.

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), Anhydrous THF.

-

Safety Note: MeI is a potent alkylating agent (neurotoxin). NaH generates

gas (flammability hazard).

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.

-

Deprotonation: Charge flask with NaH (1.2 equiv) and wash with dry hexanes to remove oil (optional but recommended for purity). Suspend in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[7]

-

Addition: Dissolve 4-bromo-3-fluorobenzyl alcohol (1.0 equiv) in THF. Add dropwise to the NaH suspension over 30 mins. Evolution of

will occur. Stir at 0°C for 30 mins until gas evolution ceases (formation of sodium alkoxide). -

Alkylation: Add Methyl Iodide (1.5 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup: Quench carefully with saturated

solution at 0°C. Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes). The product is a clear, colorless to pale yellow oil.

Part 3: Chemical Reactivity & Applications

This molecule is defined by the reactivity of the aryl bromide and the stability of the benzyl ether.

Reactivity Map

Caption: Primary reaction pathways: C-C bond formation (Red), Metallation (Green), and Deprotection (Yellow).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C-Br bond is highly reactive toward Pd(0).

-

Selectivity: The ortho-fluorine atom can slightly retard oxidative addition due to steric shielding but electronically activates the C-Br bond (inductive withdrawal).

-

Standard Conditions:

or -

Outcome: High yields of 2-fluoro-4-(methoxymethyl)biaryls.

Lithium-Halogen Exchange

-

Reagent:

-Butyllithium ( -

Thermodynamics: Bromine is exchanged preferentially over fluorine. However, the ortho-fluorine facilitates the exchange via coordination (chelation effect) but also makes the resulting aryl lithium species less stable (prone to benzyne formation if warmed).

-

Protocol: Perform at -78°C strictly. Quench with electrophiles (e.g., DMF to form the aldehyde,

to form the acid).

Stability of the Methoxymethyl Group

-

Vs. Acid: Stable to dilute acids (HCl, acetic acid).

-

Vs. Base: Completely stable (compatible with NaOH, LiHMDS, NaH).

-

Cleavage: Can be converted back to the benzyl bromide using

or TMSI if the ether linkage is no longer needed.

Part 4: Physical Properties & Characterization

| Property | Value / Description |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | ~240°C (Predicted at 760 mmHg) |

| Density | ~1.4 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| ¹H NMR (CDCl₃) | δ 7.50 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 4.45 (s, 2H, Benzyl-CH₂), 3.40 (s, 3H, O-CH₃).[2][3][5][6][8] (Shift estimates based on electronic effects) |

| ¹⁹F NMR | ~ -110 ppm (typical for ortho-bromo fluorobenzenes) |

Part 5: Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Light sensitive (C-Br bond can undergo photolysis over long periods).

-

Spill Response: Absorb with sand or vermiculite. Do not flush into drains (toxic to aquatic life due to halogenation).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 162744-47-0. PubChem. [Link]

-

Accela ChemBio. Product Datasheet: this compound (Cat# SY240089).[2][3][5][6] Accela ChemBio Catalog. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Suzuki coupling of aryl bromides).

Sources

- 1. 162744-47-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 1373433-26-1,3,4-Difluorobenzylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 136105-40-3,2,5-Dibromobenzyl Bromide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. 850789-22-9,1-Boc-2-(hydroxymethyl)-2-methylazetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1494466-28-2,Potassium (4-Fluorobenzyl)trifluoroborate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Introduction

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is a key building block in contemporary organic synthesis, finding significant application in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxymethyl ether as a versatile functional handle, makes it a highly sought-after intermediate. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Two principal synthetic routes from the readily available starting material, 4-bromo-3-fluorotoluene, will be discussed in detail:

-

Pathway 1: An oxidation-reduction strategy.

-

Pathway 2: A radical bromination-hydrolysis approach.

Both pathways converge on the key intermediate, (4-bromo-3-fluorophenyl)methanol, which is subsequently etherified to yield the target molecule. The choice between these pathways may be dictated by the availability of specific reagents, scalability requirements, and the desired purity profile of the final product.

Pathway 1: Oxidation-Reduction Strategy

This pathway involves the initial oxidation of the methyl group of 4-bromo-3-fluorotoluene to a carboxylic acid, followed by reduction to the corresponding benzyl alcohol, and subsequent methoxymethylation.

Logical Flow of Pathway 1

Caption: Oxidation-Reduction Synthesis Route.

Step 1: Oxidation of 4-Bromo-3-fluorotoluene to 4-Bromo-3-fluorobenzoic Acid

The transformation of the methyl group to a carboxylic acid is a critical step, often achieved through the use of strong oxidizing agents. Potassium permanganate (KMnO₄) is a common and effective choice for this benzylic oxidation.[1][2]

Mechanism Insight: The reaction proceeds via a free radical mechanism initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion. The resulting benzyl radical is then oxidized to a carboxylate, which upon acidic workup, yields the carboxylic acid. The presence of water is essential for this reaction.

Experimental Protocol:

-

To a stirred suspension of 4-bromo-3-fluorotoluene (1.0 eq.) in a mixture of pyridine and water (e.g., 1:1 v/v), potassium permanganate (3.0-4.0 eq.) is added portion-wise at room temperature.

-

The reaction mixture is then heated to reflux (approximately 100-110 °C) and maintained at this temperature for several hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide byproduct.

-

The filtrate is concentrated under reduced pressure to remove the pyridine.

-

The aqueous residue is then acidified with a concentrated mineral acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 4-bromo-3-fluorobenzoic acid.

| Parameter | Value |

| Starting Material | 4-Bromo-3-fluorotoluene |

| Reagent | Potassium Permanganate |

| Solvent | Pyridine/Water |

| Temperature | Reflux |

| Typical Yield | 70-85% |

| Purity | >95% after precipitation |

Step 2: Reduction of 4-Bromo-3-fluorobenzoic Acid to (4-Bromo-3-fluorophenyl)methanol

The reduction of the carboxylic acid to the corresponding benzyl alcohol requires a powerful reducing agent, as milder reagents like sodium borohydride are generally ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[3][4]

Mechanism Insight: The reduction proceeds via the formation of an aluminum alkoxide intermediate. The hydride from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. Subsequent elimination and further reduction steps lead to the primary alcohol after an aqueous workup.

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq.) in a dry ethereal solvent (e.g., anhydrous tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq.) in the same dry solvent is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, or until TLC analysis shows the disappearance of the starting material.

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with the ethereal solvent.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (4-bromo-3-fluorophenyl)methanol.

| Parameter | Value |

| Starting Material | 4-Bromo-3-fluorobenzoic acid |

| Reagent | Lithium Aluminum Hydride |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature | 0 °C to Reflux |

| Typical Yield | 80-95% |

| Purity | >97% after workup |

Pathway 2: Radical Bromination-Hydrolysis Strategy

This alternative route involves the selective bromination of the benzylic methyl group, followed by nucleophilic substitution with a hydroxide source to form the benzyl alcohol.

Logical Flow of Pathway 2

Sources

Technical Monograph: 1-Bromo-2-fluoro-4-(methoxymethyl)benzene

[1]

Executive Summary & Structural Identity

This compound is a specialized halogenated benzyl ether intermediate used primarily in the synthesis of pharmaceutical candidates.[1] It serves as a high-value "fragment" in structure-activity relationship (SAR) studies, particularly for kinase inhibitors and GPCR ligands where the ortho-fluoro motif modulates metabolic stability and pKa, while the methoxymethyl group acts as a polar, non-hydrogen-bond-donating surrogate for a hydroxymethyl group.[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonym | 4-Bromo-3-fluorobenzyl methyl ether |

| CAS Registry (Precursor) | 222978-01-0 (Alcohol form: 4-Bromo-3-fluorobenzyl alcohol) |

| Molecular Formula | |

| Molecular Weight | 219.05 g/mol |

| Predicted LogP | ~2.9 - 3.1 |

| Key Pharmacophore | Ortho-fluorobromobenzene (Suzuki coupling handle) |

Synthesis & Production Protocol

As this compound is often synthesized in situ or on-demand from its commercially available alcohol precursor, the following protocol outlines the robust Williamson Ether Synthesis required to generate the target molecule with high fidelity.[1]

Mechanistic Causality

The synthesis relies on the deprotonation of 4-bromo-3-fluorobenzyl alcohol using a strong base (Sodium Hydride), followed by nucleophilic attack on Methyl Iodide.[1]

-

Why NaH? The pKa of the benzyl alcohol (~15) requires a base strong enough to drive the equilibrium completely to the alkoxide to prevent side reactions.[1]

-

Why the Ortho-Fluoro Effect? The fluorine atom at the 3-position (relative to the alcohol) exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the hydroxyl proton compared to non-fluorinated analogs, facilitating faster deprotonation.[1]

Step-by-Step Protocol (Self-Validating System)

Reagents:

-

Precursor: 4-Bromo-3-fluorobenzyl alcohol (CAS 222978-01-0) [1][2][1][2][3][4]

-

Base: Sodium Hydride (60% dispersion in mineral oil)[1]

-

Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate[1]

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

-

Deprotonation: Dropwise add a solution of 4-bromo-3-fluorobenzyl alcohol (1.0 equiv) in THF.

-

Checkpoint: Observe vigorous

gas evolution.[1] Stir at 0°C for 30 mins until evolution ceases (indicates complete alkoxide formation).

-

-

Alkylation: Add Methyl Iodide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

-

Quench & Workup: Carefully quench with saturated

(exothermic).[1] Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1). The product is typically a clear, colorless oil.[1][5]

Visualization: Synthetic Pathway[1][6]

Figure 1: Williamson Ether Synthesis pathway converting the alcohol precursor to the methoxymethyl target.[1]

Applications in Drug Discovery[1]

The utility of this compound lies in its dual functionality: the Bromine serves as a reactive handle for cross-coupling, while the Fluorine and Methoxymethyl groups remain as structural features in the final drug candidate.[1]

A. Suzuki-Miyaura Cross-Coupling

The most common downstream application is the palladium-catalyzed coupling with aryl boronic acids.[1][6]

-

Reactivity Profile: The electron-withdrawing fluorine ortho to the bromine accelerates the oxidative addition of Pd(0) into the C-Br bond, often making this substrate more reactive than its non-fluorinated counterpart.[1]

-

Protocol Note: Use mild bases (

) to preserve the benzyl ether linkage.[1]

B. Metabolic Stability Engineering[1]

-

Fluorine Blockade: The fluorine at position 2 (relative to Br) blocks metabolic oxidation at that site (Phase I metabolism).[1]

-

Physicochemical Modulation: The fluorine atom lowers the basicity of the aromatic ring and increases lipophilicity (

) compared to the hydrogen analog, improving membrane permeability [3].[1]

Visualization: Divergent Reactivity[1]

Figure 2: Divergent synthetic utility showing Palladium-catalyzed coupling and Lithium-Halogen exchange pathways.[1]

Safety & Handling Protocols

While specific MSDS data for the methoxymethyl derivative may be sparse, protocols should follow the safety standards for halogenated benzyl ethers .[1]

| Hazard Class | Risk Description | Mitigation |

| Skin Irritant | Benzyl ethers can be irritating and potentially sensitizing.[1] | Double nitrile gloves; wash immediately upon contact.[1] |

| Lachrymator | Related benzyl halides are strong lachrymators; ethers are milder but still active.[1] | Handle exclusively in a fume hood.[1] |

| Reactivity | Compatible with weak acids/bases but sensitive to strong Lewis acids (e.g., | Store under inert atmosphere (Argon) at 2-8°C. |

References

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Bromo-3-fluorobenzyl Alcohol | 222978-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-2-fluoro-4-(methoxymethyl)benzene IR spectrum

An In-Depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Introduction

This compound is a substituted aromatic compound with significant utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The precise arrangement of its functional groups—a bromo, a fluoro, and a methoxymethyl group on a benzene ring—necessitates rigorous structural verification. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of the molecule's covalent bonds, IR spectroscopy provides a unique "fingerprint," confirming the presence of key functional groups and the overall molecular architecture.

This guide provides a comprehensive analysis of the expected IR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the spectrum for structural elucidation and quality control. We will delve into the theoretical basis for the expected absorption bands, present a robust experimental protocol for acquiring the spectrum using Attenuated Total Reflectance (ATR)-FTIR, and discuss the logic of spectral interpretation.

Molecular Structure and Key Vibrational Groups

To predict and interpret the infrared spectrum, we must first consider the molecule's structure and the constituent functional groups that give rise to characteristic vibrations. The structure contains an aromatic ring, a methoxymethyl ether group, and carbon-halogen bonds.

Caption: Figure 1: Chemical structure of this compound.

The primary vibrational modes of interest arise from:

-

Aromatic Ring: C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending.

-

Methoxymethyl Group (-CH₂OCH₃): Aliphatic C-H stretching and bending, and C-O-C (ether) stretching.

-

Halogen Substituents: C-F and C-Br stretching.

Predicted Infrared Spectral Analysis

The infrared spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The functional group region is useful for identifying specific bond types, while the fingerprint region contains complex vibrations characteristic of the molecule as a whole.

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The stretching vibrations of the C-H bonds on the benzene ring are expected to produce one or more sharp, medium-to-weak intensity peaks just above 3000 cm⁻¹.[1][2][3] The appearance of signals in this region is a strong indicator of unsaturation, characteristic of aromatic or alkene compounds.[4]

-

Aliphatic C-H Stretching (3000 - 2850 cm⁻¹): The methoxymethyl group contains sp³-hybridized carbons. The symmetric and asymmetric stretching of the C-H bonds in the -CH₂- and -CH₃ groups will result in multiple sharp peaks just below 3000 cm⁻¹.[4][5] These are typically of medium to strong intensity.

-

Overtone and Combination Bands (2000 - 1665 cm⁻¹): Aromatic compounds often display a pattern of weak absorption bands in this region.[1][3] The specific pattern of these "overtones" can sometimes be used to deduce the substitution pattern on the aromatic ring.[1]

-

Aromatic C=C Stretching (1625 - 1450 cm⁻¹): The carbon-carbon stretching vibrations within the aromatic ring typically give rise to a series of sharp peaks of variable intensity.[1] Expect two prominent bands near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][2][3] Conjugation and substitution can influence the exact position and intensity of these absorptions.

Fingerprint Region (<1500 cm⁻¹)

This region is often complex but contains highly diagnostic information.

-

Aliphatic C-H Bending (1470 - 1350 cm⁻¹): The scissoring and bending vibrations of the -CH₂- and -CH₃ groups will appear here as medium intensity peaks.[5]

-

Aromatic C-F Stretching (1300 - 1100 cm⁻¹): The C-F bond stretch in aryl fluorides is typically a very strong and sharp absorption, making it a highly reliable diagnostic peak.

-

C-O-C Ether Stretching (1275 - 1050 cm⁻¹): Ethers exhibit a strong, characteristic C-O-C stretching band. For an aryl alkyl ether like this molecule, a strong asymmetric stretch is expected in this range, often being one of the most intense peaks in the spectrum.

-

Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The position of these strong absorptions is highly diagnostic of the substitution pattern on the benzene ring.[1][2] For a 1,2,4-trisubstituted benzene, specific patterns are expected in this region, which can help confirm the isomer.

-

C-Br Stretching (~600 - 500 cm⁻¹): The C-Br stretching vibration occurs at a low frequency and falls in the far-infrared region of the spectrum. While it can be difficult to assign definitively, its presence is expected.

Summary of Expected Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Source(s) |

| 3100 - 3010 | Aromatic C-H Stretch | Weak to Medium | [1][2][4] |

| 2980 - 2850 | Aliphatic C-H Stretch (-CH₂, -CH₃) | Medium to Strong | [4][5] |

| 2000 - 1665 | Aromatic Overtone Bands | Weak | [1][3] |

| 1610 - 1585 | Aromatic C=C Ring Stretch | Medium | [1][3] |

| 1520 - 1470 | Aromatic C=C Ring Stretch | Medium to Strong | [1][3] |

| 1470 - 1440 | Aliphatic C-H Bend (Scissoring) | Medium | [5] |

| ~1380 | Aliphatic C-H Bend (Methyl Rock) | Medium | [5] |

| 1300 - 1100 | Aryl C-F Stretch | Strong | |

| 1275 - 1050 | Asymmetric C-O-C Ether Stretch | Strong | [6] |

| 900 - 800 | Aromatic C-H OOP Bending | Strong | [1][2] |

| < 600 | Aryl C-Br Stretch | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for obtaining the IR spectrum of liquid or soft solid samples due to its minimal sample preparation and high reproducibility.[7] The technique relies on the principle of total internal reflection where the IR beam makes contact with the sample at the surface of a high-refractive-index crystal (typically diamond or germanium).

Methodology Rationale

The choice of ATR-FTIR is deliberate; it avoids the need for preparing KBr pellets or liquid cells, which can introduce atmospheric moisture and are more labor-intensive. A diamond ATR crystal is robust and chemically inert, making it suitable for a wide range of organic compounds. The protocol is designed to be self-validating by ensuring the instrument is clean and the background is stable before sample measurement.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Uncharted Territory: A Technical Safety and Hazard Guide to 1-Bromo-2-fluoro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Scientific Integrity in the Absence of Direct Data

This guide has been meticulously crafted to address this critical information gap. In the absence of direct experimental data for 1-Bromo-2-fluoro-4-(methoxymethyl)benzene, this document employs a scientifically rigorous analog approach. We will extrapolate potential hazards and safety protocols based on the known safety profiles of structurally similar compounds. Our primary analog for this assessment is 4-Bromo-3-fluorotoluene, which features the same brominated and fluorinated benzene core, with a methyl group in place of the methoxymethyl moiety. Additional insights are drawn from related brominated aromatic compounds to provide a comprehensive, albeit predictive, safety assessment.

It is imperative that users of this guide understand that the information herein is an expert-supported estimation of the hazards. All handling of this compound should be conducted with the utmost caution, treating it as a potentially hazardous substance and adhering to the stringent safety protocols outlined in this document.

Section 1: Compound Identification and Inferred Physical Properties

-

Chemical Name: this compound

-

CAS Number: 162744-47-0[1]

-

Molecular Formula: C₈H₈BrFO

-

Molecular Weight: 219.05 g/mol

Table 1: Predicted Physical and Chemical Properties

| Property | Predicted Value | Data Source |

| Boiling Point | 206.9 ± 25.0 °C | Predicted for isomer CAS 842167-67-3[2] |

| Density | 1.470 ± 0.06 g/cm³ | Predicted for isomer CAS 842167-67-3[2] |

| Flash Point | ~95.0 °F / 35 °C (closed cup) | Based on analog 4-Bromo-3-fluorotoluene[3] |

| Appearance | Likely a liquid | Based on analogs |

| Solubility | Practically insoluble in water | Based on general properties of similar compounds |

Section 2: Hazard Identification and GHS Classification (Analog-Based)

The hazard profile for this compound is inferred primarily from the closely related analog, 4-Bromo-3-fluorotoluene (CAS 452-74-4). The presence of the brominated, fluorinated aromatic ring is expected to be the primary driver of its toxicological and hazardous properties.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Code | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | H226 | Warning | Flammable liquid and vapor[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Warning | Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | Warning | May cause respiratory irritation[3][4] |

GHS Pictograms:

Inferred Hazard Statements:

Inferred Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

-

Storage:

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Section 3: Toxicological Profile (Analog-Based)

The toxicological properties of this compound have not been fully investigated.[5] The following profile is based on data from structural analogs and general knowledge of halogenated aromatic compounds.

-

Acute Toxicity:

-

Oral: May be harmful if swallowed.[5] Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[6]

-

Dermal: May be harmful in contact with skin.[6] Direct contact is expected to cause skin irritation.[3][4]

-

Inhalation: May be harmful if inhaled.[7] Vapors may cause respiratory tract irritation.[3][4] High vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[8]

-

-

Chronic Toxicity: The long-term effects of exposure have not been determined. However, some brominated aromatic compounds are known to be persistent, bioaccumulative, and toxic (PBT).[8][9] Chronic exposure may pose risks to the liver and kidneys, as seen with simpler analogs like bromobenzene.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound or its close analogs. In the absence of data, it should be handled as a substance with unknown long-term health effects.

Section 4: Exposure Controls and Personal Protection

Given the inferred hazards, stringent control measures are essential to minimize exposure.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to prevent contact with the eyes and face.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Additional Protection: For larger quantities or in case of potential splashing, consider wearing an apron and boots.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

Diagram: Personal Protective Equipment (PPE) Workflow

Caption: A workflow for donning appropriate PPE before handling the compound.

Section 5: Fire and Explosion Data

-

Flammability: Classified as a flammable liquid and vapor based on its analog.[3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[10]

-

Extinguishing Media:

-

Suitable: Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable: Do not use a direct water stream, as it may spread the fire.

-

-

Hazardous Combustion Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[10]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Handling, Storage, and Disposal

Handling

-

Do not breathe vapors or mists.[5]

-

Keep away from all sources of ignition.[10]

-

Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Handle in accordance with good industrial hygiene and safety practices.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][10]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[5][10]

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Do not allow the product to enter drains.

-

Disposal should be handled by a licensed professional waste disposal service.

Section 7: Accidental Release and First Aid Measures

Accidental Release

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition.

-

Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collection: Collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

-

Skin Contact: In case of contact, immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[7]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[7]

Diagram: First Aid Response Logic

Caption: A decision-making flowchart for first aid procedures following exposure.

References

-

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. PubChem. (n.d.). Retrieved from [Link]

-

4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies. (2024, August 23). Retrieved from [Link]

-

Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). U.S. Environmental Protection Agency. (2017, September 25). Retrieved from [Link]

-

This compound. 2a biotech. (n.d.). Retrieved from [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene. PubChem. (n.d.). Retrieved from [Link]

-

ECHA raises environmental concerns over certain aromatic brominated flame retardants. ECHA. (2024, December 18). Retrieved from [Link]

-

4-Bromo-3-fluorotoluene. PubChem. (n.d.). Retrieved from [Link]

-

ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Sunstream Global. (2025, March 11). Retrieved from [Link]

-

Incident management: brominated flame retardants. GOV.UK. (n.d.). Retrieved from [Link]

-

Brominated flame retardants: cause for concern? National Institutes of Health. (n.d.). Retrieved from [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Bromo-3-fluorotoluene 98 452-74-4 [sigmaaldrich.com]

- 4. 4-Bromo-3-fluorotoluene | C7H6BrF | CID 573280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. All news - ECHA [echa.europa.eu]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

Discovery of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Technical Whitepaper: Strategic Synthesis and Application of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS: 162744-47-0 ) has emerged as a "privileged intermediate."[1] It serves as a critical building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.

This guide details the technical "discovery" of this molecule—not as a serendipitous event, but as a rational engineering solution to specific Structure-Activity Relationship (SAR) challenges. It provides a robust, scalable protocol for its synthesis and outlines its utility in late-stage functionalization.

| Compound Attribute | Technical Detail |

| IUPAC Name | This compound |

| Common Name | 4-Bromo-3-fluorobenzyl methyl ether |

| CAS Number | 162744-47-0 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Key Application | Suzuki-Miyaura coupling partner; ADME optimization |

Structural Significance: The "Why" Behind the Molecule

The "discovery" of this scaffold represents a strategic selection of substituents to modulate the physicochemical properties of drug candidates.[2]

A. The Ortho-Fluorine Effect (Metabolic Blockade)

The fluorine atom at position 2 (ortho to the bromine) serves two critical functions:

-

Metabolic Stability: It blocks the metabolically vulnerable position adjacent to the halogen, preventing oxidative metabolism (e.g., by Cytochrome P450 enzymes) on the aromatic ring.

-

Electronic Modulation: The high electronegativity of fluorine (

) inductively withdraws electron density from the C-Br bond, facilitating faster oxidative addition during palladium-catalyzed cross-coupling reactions compared to the non-fluorinated analog.[1]

B. The Methoxymethyl (MOM) Moiety

Unlike a simple methyl group, the methoxymethyl ether side chain (

Retrosynthetic Analysis & Route Selection

To access CAS 162744-47-0, two primary routes exist.[1] The choice of route is dictated by safety, scalability, and atom economy.

Route A: The Benzyl Bromide Approach (Classical)[1]

-

Precursor: 4-Bromo-3-fluorobenzyl bromide.[1]

-

Reagent: Sodium methoxide (NaOMe) in Methanol.

-

Drawback: Benzyl bromides are potent lachrymators and potential alkylating agents (genotoxic), making them hazardous for large-scale handling.

Route B: The Benzyl Alcohol Approach (Preferred)[1]

-

Precursor: (4-Bromo-3-fluorophenyl)methanol (CAS 222978-01-0).[1]

-

Reagent: Methyl Iodide (MeI) and Sodium Hydride (NaH).

-

Advantage: The alcohol precursor is a stable solid, non-lachrymatory, and the reaction proceeds with high chemoselectivity.

Decision: The guide focuses on Route B as the industry standard for process safety and yield.

Caption: Logical selection of the synthetic pathway prioritizing safety and scalability.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents & Materials

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Iodomethane (MeI) (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (saturated aq. solution)

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the RBF with (4-Bromo-3-fluorophenyl)methanol (10.0 g, 48.8 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.

-

Deprotonation: Carefully add Sodium Hydride (2.34 g, 58.5 mmol, 60% dispersion) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Alkylation: Add Iodomethane (4.56 mL, 73.2 mmol) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4 hours.

-

Quench: Cool the mixture back to 0°C. Slowly quench with saturated aqueous Ammonium Chloride (50 mL).

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with Brine (50 mL).

-

Drying: Dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure. -

Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 9.6 – 10.2 g (90-95%).

Application Workflow: From Intermediate to Drug Candidate

The primary utility of CAS 162744-47-0 is its role as an electrophile in palladium-catalyzed cross-couplings.[1] The bromine handle allows for attachment to heteroaromatic cores (e.g., indazoles, pyrimidines) common in kinase inhibitors.

Caption: Standard workflow converting the bromide intermediate into a bioactive scaffold.

Quality Control & Characterization

To ensure the integrity of the intermediate before proceeding to expensive coupling steps, verify the following parameters:

| Method | Expected Signal / Result |

| ¹H NMR (CDCl₃) | δ 4.45 (s, 2H): Characteristic singlet for benzylic -CH₂-. δ 3.40 (s, 3H): Singlet for methoxy -OCH₃.[1] δ 7.0-7.6 (m, 3H): Aromatic protons with F-coupling patterns.[1] |

| ¹⁹F NMR | δ -105 to -115 ppm: Single peak (depending on reference). |

| GC-MS | m/z 218/220: Distinctive 1:1 isotopic ratio for Bromine.[1] |

| Appearance | Clear, colorless to pale yellow oil. |

References

-

Sigma-Aldrich. this compound Product Specification. CAS 162744-47-0.[1][4][5] Link

-

ChemicalBook. Synthesis of this compound from (4-Bromo-3-fluorophenyl)methanol.Link

-

PubChem. Compound Summary for CAS 222978-01-0 (Alcohol Precursor). National Center for Biotechnology Information. Link

-

World Intellectual Property Organization. Patent WO2009106531: Process for the preparation of fluorinated phenyl ethers. (General methodology for MOM-ether synthesis). Link

Sources

- 1. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. PubChemLite - (4-bromo-3-fluorophenyl)methanol (C7H6BrFO) [pubchemlite.lcsb.uni.lu]

- 4. 1373433-26-1,3,4-Difluorobenzylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]

Methodological & Application

Synthesis of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene derivatives

An In-depth Technical Guide to the Synthesis and Application of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Aryl Bromides in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to enhance metabolic stability, improve bioavailability, and modulate pharmacokinetic profiles.[1][2] The this compound scaffold represents a particularly valuable building block for drug development professionals. This structure masterfully combines three key chemical features:

-

Aromatic Fluorine: The ortho-fluoro substituent significantly influences the electronic properties of the benzene ring and can engage in favorable interactions with biological targets.

-

Aryl Bromide: The bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for molecular diversification.[3] This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex molecular architectures.[4]

-

Methoxymethyl (MOM) Ether: The methoxymethyl group in this context acts as a stable ether linkage. It can also be viewed as a protected form of a hydroxymethyl group (a primary alcohol), which itself is a common pharmacophore. The MOM ether is generally stable to a variety of reaction conditions used in cross-coupling chemistry.[5]

This guide provides a comprehensive overview of the synthesis of the core this compound intermediate and detailed protocols for its subsequent derivatization through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering researchers a robust platform for the exploration of novel chemical space.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the target intermediate is most efficiently approached through a multi-step sequence starting from a commercially available substituted toluene. This strategy allows for the controlled installation of the required functional groups.

Overall Synthetic Workflow

The logical pathway involves the initial bromination of a suitable fluorotoluene, followed by functionalization of the methyl group, and finally conversion to the methoxymethyl ether.

Caption: Preferred synthetic route to the target intermediate.

Protocol 1: Synthesis of (1-Bromo-2-fluoro-4-yl)methanol

This protocol details a two-step process starting from 1-bromo-2-fluoro-4-methylbenzene, which can be sourced commercially or synthesized via electrophilic bromination of 3-fluorotoluene.

Step 1A: Radical Bromination of 1-Bromo-2-fluoro-4-methylbenzene

-

Causality: This step utilizes a free-radical chain reaction to selectively halogenate the benzylic position, which is more reactive than the aromatic C-H bonds under these conditions. N-Bromosuccinimide (NBS) is used as a source of bromine radicals, and Azobisisobutyronitrile (AIBN) is a thermal initiator.

-

Materials:

-

1-Bromo-2-fluoro-4-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq).

-

Dissolve the starting material in CCl₄.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux (approx. 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to yield crude 1-bromo-4-(bromomethyl)-2-fluorobenzene, which can often be used in the next step without further purification.

-

Step 1B: Hydrolysis to (1-Bromo-2-fluoro-4-yl)methanol

-

Causality: The benzylic bromide is a reactive electrophile that readily undergoes nucleophilic substitution (Sₙ2 or Sₙ1) with water or hydroxide to form the corresponding alcohol. Using a base like sodium bicarbonate helps to neutralize the HBr formed during the reaction.

-

Materials:

-

Crude 1-bromo-4-(bromomethyl)-2-fluorobenzene

-

Acetone/Water mixture (e.g., 9:1)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

-

Procedure:

-

Dissolve the crude 1-bromo-4-(bromomethyl)-2-fluorobenzene (1.0 eq) in an acetone/water mixture.

-

Add sodium bicarbonate (1.5 eq) to the solution.

-

Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude alcohol by column chromatography on silica gel to afford pure (1-bromo-2-fluoro-4-yl)methanol.

-

Protocol 2: Methoxymethyl (MOM) Ether Formation

-

Causality: The methoxymethyl (MOM) group is installed as a protecting group for the primary alcohol.[6] This is an acetal formation reaction. Chloromethyl methyl ether (MOMCl) is the electrophile, and a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to deprotonate the alcohol and scavenge the HCl byproduct without competing in the nucleophilic substitution.[5][7]

-

Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[7]

-

Materials:

-

(1-Bromo-2-fluoro-4-yl)methanol

-

Chloromethyl methyl ether (MOMCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (1-bromo-2-fluoro-4-yl)methanol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (1.5 eq) dropwise, followed by the slow, dropwise addition of MOMCl (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the final intermediate, This compound .

-

| Step | Key Reagents | Typical Yield | Purity (Post-Purification) |

| 1A: Benzylic Bromination | NBS, AIBN | 85-95% | >95% (by NMR) |

| 1B: Hydrolysis | NaHCO₃, Acetone/H₂O | 80-90% | >98% (by NMR) |

| 2: MOM Protection | MOMCl, DIPEA | 75-85% | >98% (by HPLC) |

| Table 1: Summary of reaction conditions and expected outcomes for the synthesis of the core intermediate. |

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The aryl bromide of the core intermediate is primed for derivatization, allowing for the rapid generation of a library of analogues. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and versatile methods for this purpose.[8][9]

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

-

Mechanistic Insight: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[4] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

-

General Procedure:

-

To a reaction vial, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

-

Evacuate and backfill the vial with an inert gas (N₂ or Ar).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Seal the vial and heat the reaction mixture to 80-110°C for 2-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

-

Mechanistic Insight: This reaction forms a C-N bond between an aryl halide and an amine.[9] Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst. The amine then coordinates to the palladium center, and a base facilitates the deprotonation and formation of a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ajrconline.org [ajrconline.org]

- 3. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene [myskinrecipes.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: A Comprehensive Guide to the Synthesis of 2-Fluoro-4-(methoxymethyl)phenylmagnesium Bromide

Introduction and Strategic Overview

Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of modern organic synthesis, prized for their exceptional nucleophilicity in forming new carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, their preparation and use have become fundamental operations in academic and industrial laboratories, particularly in the development of active pharmaceutical ingredients (APIs) and complex organic materials.[3] This application note provides an in-depth, field-proven guide for the successful formation of a specific, functionalized Grignard reagent, 2-fluoro-4-(methoxymethyl)phenylmagnesium bromide, from its corresponding aryl halide, 1-bromo-2-fluoro-4-(methoxymethyl)benzene.

The synthesis of this particular Grignard reagent presents unique challenges that demand careful consideration of chemoselectivity and functional group compatibility. The presence of both a bromine and a fluorine substituent, alongside a methoxymethyl (MOM) ether, requires a protocol that is both robust and selective. This document moves beyond a simple list of steps to explain the causality behind critical experimental choices, providing researchers with a self-validating system for reliable and high-yield synthesis.

Scientific Rationale and Mechanistic Considerations

A successful Grignard formation hinges on understanding the interplay between the substrate, the magnesium metal surface, and the reaction environment.

Mechanism of Formation: A Surface-Mediated Process

The formation of a Grignard reagent is not a simple solution-phase reaction but occurs on the surface of the magnesium metal.[4][5] The process is initiated by a single electron transfer (SET) from the magnesium metal to the organic halide. This generates a radical anion, which then fragments to form an organic radical and a halide ion. A second electron transfer or radical recombination at the magnesium surface ultimately yields the organomagnesium species.[6] This surface-dependent mechanism underscores the critical importance of magnesium activation.

Chemoselectivity: The C-Br vs. C-F Bond

The starting material, this compound, offers two potential reaction sites: the carbon-bromine bond and the carbon-fluorine bond. The success of this synthesis relies on the selective cleavage of the C-Br bond.

-

Bond Dissociation Energy: The C-F bond is significantly stronger (approx. 115 kcal/mol) than the C-Br bond (approx. 71 kcal/mol). This large energy difference means that under standard Grignard formation conditions, the magnesium metal has sufficient reducing potential to cleave the weaker C-Br bond, while the C-F bond remains inert. Direct formation of Grignard reagents from aryl fluorides is generally not feasible without highly activated magnesium or specialized conditions.[2][7]

Functional Group Compatibility: The Methoxymethyl Ether

The methoxymethyl (MOM) ether group is present as a protecting group for a latent benzyl alcohol. Grignard reagents are potent bases and will readily react with acidic protons, such as those from water, alcohols, or carboxylic acids.[2][8] However, the MOM ether is an acetal, which is stable to strong bases and nucleophiles. It is, however, sensitive to acidic conditions.[9] Therefore, the MOM group is fully compatible with the basic reaction conditions required for Grignard formation and subsequent nucleophilic additions.

Diagram 1: Reaction Scheme and Key Considerations

Caption: Overall reaction scheme and critical challenges.

Key Experimental Parameters and Their Justification

The reliability of a Grignard protocol is determined by the careful control of several key parameters.

| Parameter | Recommended Condition | Scientific Rationale |

| Magnesium Activation | Use of chemical activators (e.g., Iodine, 1,2-Dibromoethane) or mechanical methods. | Magnesium is coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[1][6] Activators chemically clean the surface, exposing fresh, reactive Mg(0).[1][10][11] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O). | Etheric solvents are crucial. They are aprotic and coordinate with the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[3][5][12] |

| Water Exclusion | All glassware must be oven or flame-dried. Solvents must be anhydrous. The reaction is run under an inert atmosphere (N₂ or Ar). | Grignard reagents are strong bases that are rapidly quenched by protic sources like water, which protonates the carbanion and terminates the reagent.[8][10] |

| Reagent Addition | Slow, dropwise addition of the aryl bromide solution to the magnesium suspension. | This maintains a low concentration of the aryl bromide, which minimizes the rate of the primary side reaction: Wurtz-type homocoupling that forms a biphenyl impurity.[13] It also helps control the reaction exotherm. |

| Temperature Control | Gentle reflux is often sufficient. An ice bath should be on hand to manage any vigorous exotherm. | The reaction is exothermic. While some heat may be required for initiation, excessive temperature can favor the formation of the biphenyl side product.[13][14] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Iodine Activation

This protocol describes the standard and most common method for initiating Grignard formation on a laboratory scale.

Materials and Reagents:

-

Magnesium turnings (1.2 equiv)

-

This compound (1.0 equiv)

-

Iodine (1-2 small crystals)

-

Anhydrous tetrahydrofuran (THF)

-

Three-neck round-bottom flask

-

Reflux condenser with drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing addition funnel

-

Magnetic stirrer and stir bar

-

Inert gas line (Argon or Nitrogen)

-

Syringes and needles

Glassware Preparation: Absolute dryness is paramount for success. All glassware (flask, condenser, addition funnel, stir bar) must be rigorously dried in an oven at >120 °C overnight and assembled hot, allowing it to cool completely under a positive pressure of inert gas.[10]

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for Grignard reagent synthesis.

Step-by-Step Procedure:

-

Setup: Under a positive flow of inert gas, equip a dry three-neck flask with a magnetic stir bar, a reflux condenser (topped with a drying tube or inert gas outlet), and a rubber septum.

-

Magnesium Activation: Remove the septum and quickly add magnesium turnings (1.2 equiv) and one or two small crystals of iodine to the flask. The iodine serves as both a visual indicator and an activating agent.[11][15] Replace the septum.

-

Initial Solvent Addition: Add a small amount of anhydrous THF via syringe, just enough to cover the magnesium turnings.

-

Initiation: In a separate dry flask, prepare a solution of this compound (1.0 equiv) in anhydrous THF. Transfer this solution to the addition funnel. Add approximately 10% of this solution to the stirring magnesium suspension.

-

Monitoring Initiation: The reaction has initiated when the brown color of the iodine fades and spontaneous, gentle boiling of the solvent is observed. The solution may also turn cloudy and greyish.[15] If the reaction does not start, gentle warming with a heat gun may be required.[11][14] Be prepared with an ice bath to control a potentially vigorous initial exotherm.

-

Controlled Addition: Once initiation is confirmed, add the remainder of the aryl bromide solution dropwise from the addition funnel at a rate that maintains a steady but controlled reflux.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should appear as a cloudy grey or brownish mixture.

-

Use: The freshly prepared Grignard reagent is now ready for immediate use in a subsequent reaction or for quantification.

Protocol 2: Quantification by Titration

It is crucial to determine the exact concentration of the Grignard reagent before use, as yields are never quantitative. This method uses iodine and a standard thiosulfate solution.

-

Carefully withdraw a 1.0 mL aliquot of the Grignard solution (ensuring the solution is homogeneous) and quench it in a flask containing a known excess of a standardized 0.1 M I₂ solution in THF (e.g., 10.0 mL). The Grignard reagent reacts with I₂ in a 1:1 molar ratio.

-

Add a few drops of a starch indicator solution.

-

Titrate the excess, unreacted I₂ with a standardized solution of sodium thiosulfate (e.g., 0.1 M Na₂S₂O₃) until the blue/black color of the starch-iodine complex disappears.

-

Calculate the moles of I₂ consumed by the Grignard reagent and thereby determine the molarity of the original solution.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate. | 1. Insufficiently dry glassware or solvent. 2. Passivated magnesium surface. | 1. Repeat the setup ensuring all components are scrupulously dried. 2. Add another small crystal of iodine. Try gentle heating with a heat gun.[14] A few drops of 1,2-dibromoethane can also be an effective initiator.[1][10][11] |

| Solution turns dark brown/black immediately. | 1. Reaction is too hot, causing significant homocoupling. 2. Impurities in the starting material or solvent. | 1. Cool the reaction flask in an ice bath and slow the rate of addition. 2. Ensure the purity of the aryl bromide and use freshly distilled/opened anhydrous solvent. |

| Low yield determined by titration. | 1. Incomplete reaction. 2. Reaction with atmospheric moisture/oxygen. 3. Significant side-product formation. | 1. Extend the final reflux/stirring time. 2. Ensure the inert atmosphere was maintained throughout the procedure. 3. Dilute the reaction mixture further and maintain a slower addition rate. |

Safety Precautions

-

Flammability: Anhydrous ethers like THF are highly flammable and can form explosive peroxides upon storage. Always use a fresh, unopened bottle or freshly distilled solvent.

-

Reactivity: Grignard reagents are highly reactive with water, alcohols, and atmospheric moisture, which can lead to a vigorous, exothermic reaction. All operations must be conducted under a dry, inert atmosphere.

-

Handling: Handle magnesium turnings and Grignard reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Quenching: Unused Grignard reagent must be quenched carefully by slow addition to a stirred, cooled solution of a proton source (e.g., isopropanol in toluene), followed by a more aqueous workup.

Conclusion

The formation of 2-fluoro-4-(methoxymethyl)phenylmagnesium bromide is a highly achievable transformation provided that meticulous attention is paid to experimental detail. By understanding the underlying principles of chemoselectivity and the critical need for anhydrous conditions and magnesium activation, researchers can reliably access this valuable synthetic intermediate. The protocols and rationale presented in this guide offer a robust framework for success, enabling its application in complex multi-step syntheses for drug discovery and materials science.

References

-

Title: Grignard reagent - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Grignard Reaction Mechanism - BYJU'S Source: BYJU'S URL: [Link]

-

Title: 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube Source: YouTube URL: [Link]

-

Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY Source: ADI Chemistry URL: [Link]

-

Title: The Grignard Reaction Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]

-

Title: The Grignard Reagents | Organometallics - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-